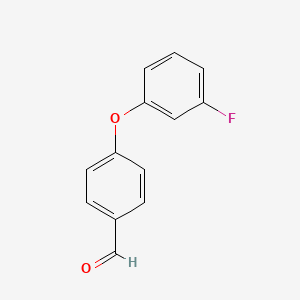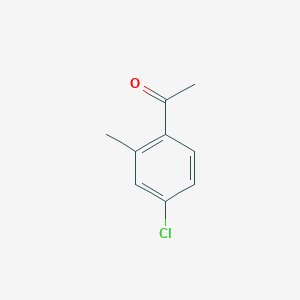
1-(4-Chloro-2-methylphenyl)ethanone
Descripción general
Descripción
1-(4-Chloro-2-methylphenyl)ethanone (also known as 1-Chloro-2-methylbenzeneethanone or 4-chloro-2-methylbenzaldehyde) is an organic compound with a molecular formula of C8H7ClO. It is a colorless liquid that is soluble in water and commonly used as a reagent in organic synthesis. It is typically synthesized through the reaction of para-chlorotoluene and acetic acid in the presence of sulfuric acid.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Processes : 1-(4-Chloro-2-methylphenyl)ethanone has been involved in various synthesis processes. For example, it has been used in the preparation of 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, which is further used to synthesize other compounds with potential antimicrobial activities due to the presence of chlorine as a substituent on the main nucleus (Sherekar et al., 2022).
Biological Evaluation
- Antimicrobial Studies : Derivatives of 1-(4-Chloro-2-methylphenyl)ethanone have shown significant antimicrobial activities. This is attributed to the presence of chlorine in the compound, which enhances its effectiveness against microbial organisms (Sherekar et al., 2022).
- Platelet Aggregation Inhibition : Some derivatives of 1-(4-Chloro-2-methylphenyl)ethanone have been synthesized and screened as inhibitors of platelet aggregation. These compounds have shown varying degrees of anti-platelet potential, indicating their potential use in cardiovascular research (Akamanchi et al., 1999).
Chemical Interactions and Properties
- Binary Mixtures Studies : The chemical properties of 1-(4-Chloro-2-methylphenyl)ethanone have been studied in combination with other compounds. For instance, its interaction with N-Methyl-acetamide has been examined to understand the nature of binary interactions in mixtures, which is crucial in the field of material science and chemical engineering (Tangeda & Nallani, 2005).
Pharmaceutical Research
- Drug Synthesis : 1-(4-Chloro-2-methylphenyl)ethanone has been used in the biocatalysis process for synthesizing chiral intermediates of pharmaceutical importance, such as those used in antifungal agents. The use of bacteria for the bioreduction of this compound has been explored to achieve high enantioselectivity and yield in drug synthesis (Miao et al., 2019).
Advanced Chemical Synthesis Techniques
- Microwave-Assisted Synthesis : The compound has been involved in microwave-assisted synthesis, demonstrating the effectiveness of modern synthesis techniques in promoting environmentally friendly chemical reactions (Soares et al., 2015).
Molecular Docking and ADMET Studies
- Computational Chemistry Applications : Molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies of derivatives of 1-(4-Chloro-2-methylphenyl)ethanone have been conducted to understand their binding efficacy with proteins and their pharmacological properties. This is essential in drug discovery and development (Satya et al., 2022).
Propiedades
IUPAC Name |
1-(4-chloro-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUZXTCPCSYLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80492505 | |
| Record name | 1-(4-Chloro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80492505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)ethanone | |
CAS RN |
37074-38-7 | |
| Record name | 1-(4-Chloro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80492505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



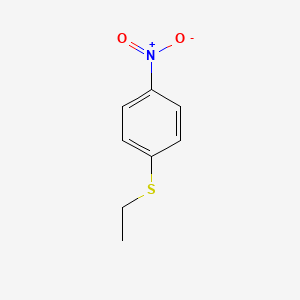

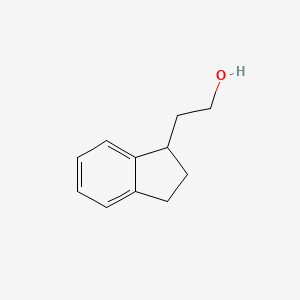
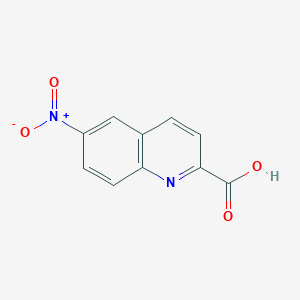


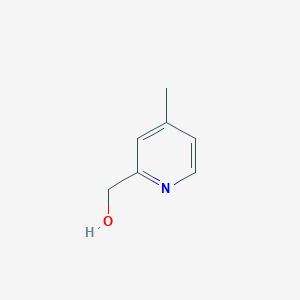
![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)

